molecular formula C12H18ClNO2 B1365975 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride CAS No. 13917-16-3

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

Cat. No. B1365975
CAS RN: 13917-16-3
M. Wt: 243.73 g/mol
InChI Key: WMDJQUTVERCDFT-UHFFFAOYSA-N
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Description

“6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” is a chemical compound . It’s a derivative of tetrahydroisoquinoline, a class of compounds that have been reported for various biological activities like anti-microbial, anti-cancer, anti-viral, and anti-HIV .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . The compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” can be analyzed using various spectroscopic techniques. For instance, infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy were used to characterize similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” can be complex. For instance, the synthesis of similar compounds involved a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Scientific Research Applications

Synthesis of Chiral Ligands

This compound has been used in the preparation of new chiral phosphine-aminophosphine ligands . Chiral ligands are crucial in asymmetric synthesis, which is a method used to produce chiral molecules that can serve as building blocks for pharmaceuticals.

Inhibitor of HIV-1 Reverse Transcriptase

Research has shown that analogues of this compound have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase . This application is significant in the development of antiretroviral drugs for the treatment of HIV/AIDS.

Antibacterial Properties

A novel compound synthesized using this chemical has been evaluated for its antibacterial property against various pathogenic bacterial strains . This suggests potential applications in developing new antibacterial agents.

Iodocyclization Reagent

®-1,2,3,4-Tetrahydro-1-naphthylamine, a related compound, has been used as an efficient reagent for iodocyclization . This process is important in organic synthesis to create iodine-containing compounds which can be used in various chemical reactions.

Future Directions

The future directions for “6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” could involve further exploration of its biological activities and potential applications. For instance, similar compounds have been studied for their anti-HIV activity .

properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJQUTVERCDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CCC2=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431214
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

CAS RN

13917-16-3
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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